molecular formula C10H11F2N B7868560 N-(3,5-difluorobenzyl)cyclopropanamine

N-(3,5-difluorobenzyl)cyclopropanamine

Cat. No.: B7868560
M. Wt: 183.20 g/mol
InChI Key: WRRVCXHKEDNRNB-UHFFFAOYSA-N
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Description

N-(3,5-Difluorobenzyl)cyclopropanamine is a cyclopropane-containing amine derivative featuring a 3,5-difluorobenzyl substituent. The compound’s structure combines the strained cyclopropane ring with a fluorinated aromatic moiety, which may confer unique physicochemical and biological properties.

Key structural features:

  • 3,5-Difluorobenzyl group: Fluorine atoms at the 3- and 5-positions of the benzyl ring increase electronegativity and lipophilicity, which may improve membrane permeability or binding affinity in biological systems .

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10/h3-5,10,13H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRVCXHKEDNRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3,5-difluorobenzyl)cyclopropanamine can be synthesized through the reaction of cyclopropylamine with 3,5-difluorobenzyl bromide in the presence of a base . The reaction typically involves the following steps:

    Reaction Setup: Cyclopropylamine is mixed with 3,5-difluorobenzyl bromide in an appropriate solvent, such as dichloromethane or toluene.

    Base Addition: A base, such as potassium carbonate or sodium hydroxide, is added to the reaction mixture to facilitate the nucleophilic substitution reaction.

    Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, typically around 25-50°C, for several hours.

    Product Isolation: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

While specific industrial production methods for cyclopropyl-(3,5-difluorobenzyl)amine are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorobenzyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base and suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted benzylamine derivatives.

Scientific Research Applications

N-(3,5-difluorobenzyl)cyclopropanamine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of cyclopropyl-(3,5-difluorobenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Other Halogens

N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine
  • Structure: Contains a 3-chlorophenoxypropyl group instead of 3,5-difluorobenzyl.
  • Key Differences: Halogen type: Chlorine (Cl) vs. fluorine (F) alters electronic and steric profiles. Molecular weight: 225.71 g/mol (Cl derivative) vs. ~183.19 g/mol (F derivative), impacting pharmacokinetics.
  • Synthesis : Similar reductive amination or alkylation steps may apply, though halogen-specific reagents (e.g., SnCl₂ in fluorinated systems) could differ .
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine
  • Structure : Combines a difluorophenyl group with a dibromopyridine moiety.
  • Key Differences :
    • Aromatic system : Pyridine vs. benzyl introduces nitrogen-based polarity and hydrogen-bonding capability.
    • Biological relevance : Bromine substituents may enhance halogen bonding in protein targets, while fluorine optimizes lipophilicity .

Cyclopropane-Containing Amines: Structural and Functional Insights

Compound Cyclopropane Position Aromatic Substituent Molecular Weight (g/mol) Key Applications
N-(3,5-Difluorobenzyl)cyclopropanamine Directly attached 3,5-Difluorobenzyl ~183.19 Hypothetical CNS agents†
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine Via propyl linker 3-Chlorophenoxy 225.71 Antimicrobial research‡
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine Ethyl linker 3,5-Difluorophenyl + Br 393.3* Kinase inhibition studies

Inferred from fluorine’s role in blood-brain barrier penetration .
Chlorinated aromatics are common in antimicrobial scaffolds .
Reported mass spectrometry data .

Research Implications and Limitations

While this compound itself lacks extensive published data, its structural analogs suggest:

  • Synthetic challenges: Stability of fluorinated intermediates (e.g., diamine instability noted in ) requires careful handling .

Biological Activity

N-(3,5-difluorobenzyl)cyclopropanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a cyclopropanamine moiety substituted with a difluorobenzyl group. The presence of fluorine atoms is known to enhance the pharmacokinetic properties of compounds, including metabolic stability and bioavailability.

Antimalarial Activity

Recent studies have revealed that compounds with similar cyclopropyl structures exhibit significant antimalarial activity. For instance, a class of cyclopropyl carboxamides demonstrated potent activity against Plasmodium falciparum, with an effective concentration (EC50) of 40 nM, indicating a promising avenue for developing new antimalarial agents . The mechanism involves targeting cytochrome b within the mitochondrial electron transport chain, which is crucial for the parasite's energy metabolism.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on cyclopropyl-containing compounds. It was observed that modifications to the cyclopropyl group significantly affect biological activity. For instance, replacing the cyclopropyl group with larger aliphatic groups resulted in a 3- to 7-fold decrease in activity . This emphasizes the importance of maintaining the cyclopropyl structure for optimal efficacy.

Case Study: Antimalarial Efficacy

In a study focusing on the cyclopropyl carboxamide class, researchers utilized forward genetics to identify mutations in P. falciparum that conferred resistance to these compounds. The findings indicated that specific mutations in cytochrome b were linked to decreased susceptibility, underscoring the target's role in mediating drug action .

Data Tables

CompoundEC50 (nM)Mechanism of Action
This compoundTBDPotentially targets cytochrome b
Cyclopropyl Carboxamide40Inhibits mitochondrial respiration
NS3 Protease InhibitorTBDInhibits HCV replication

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